molecular formula C14H17BFNO2 B12306849 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester

5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester

Cat. No.: B12306849
M. Wt: 261.10 g/mol
InChI Key: XPHLMDUDMYOYHY-UHFFFAOYSA-N
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Description

5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester is an organic compound that belongs to the class of boronic acid derivatives. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester typically involves the reaction of 5-cyanomethyl-2-fluorobenzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the cyano and fluoro groups enhances its utility in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-9-10(7-8-17)5-6-12(11)16/h5-6,9H,7H2,1-4H3

InChI Key

XPHLMDUDMYOYHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)F

Origin of Product

United States

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